1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propyl chain, which is further connected to a pyrazole ring substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-isothiocyanatopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, chloroform, and ethanol are commonly used solvents in these reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with stirring to ensure proper mixing of reactants.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Scientific Research Applications
1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to form covalent bonds with biological targets makes it a candidate for drug design and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biological macromolecules. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparison with Similar Compounds
Phenethyl Isothiocyanate: Known for its anticancer properties and ability to target specific molecular pathways.
Benzyl Isothiocyanate: Studied for its antimicrobial and anticancer activities.
Allyl Isothiocyanate: Found in mustard oil, known for its pungent flavor and potential health benefits.
Uniqueness: 1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isothiocyanate group. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-isothiocyanatopropyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-8-6-9(2)12(11-8)5-3-4-10-7-13/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKFREVAVFLYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN=C=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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